molecular formula C30H18O6 B12939612 Trinaphthylene-2,3,8,9,14,15-hexaol

Trinaphthylene-2,3,8,9,14,15-hexaol

Cat. No.: B12939612
M. Wt: 474.5 g/mol
InChI Key: BOEPIDZBVRICHT-UHFFFAOYSA-N
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Description

Trinaphthylene-2,3,8,9,14,15-hexaol is a polycyclic aromatic compound featuring a trinaphthylene core substituted with six hydroxyl (-OH) groups at positions 2,3,8,9,14,13.

Properties

Molecular Formula

C30H18O6

Molecular Weight

474.5 g/mol

IUPAC Name

trinaphthylene-2,3,8,9,14,15-hexol

InChI

InChI=1S/C30H18O6/c31-25-7-13-1-19-20(2-14(13)8-26(25)32)22-5-17-11-29(35)30(36)12-18(17)6-24(22)23-4-16-10-28(34)27(33)9-15(16)3-21(19)23/h1-12,31-36H

InChI Key

BOEPIDZBVRICHT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=CC3=C4C=C5C=C(C(=CC5=CC4=C6C=C7C=C(C(=CC7=CC6=C31)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trinaphthylene-2,3,8,9,14,15-hexaol typically involves the reaction of trinaphthylene derivatives with hydroxylating agents. One common method includes the use of 2,3,8,9,14,15-hexachlorotrinaphthylene as a precursor, which undergoes a hydroxylation reaction to introduce the hydroxyl groups . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(II) ions to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Trinaphthylene-2,3,8,9,14,15-hexaol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Trinaphthylene-2,3,8,9,14,15-hexaol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trinaphthylene-2,3,8,9,14,15-hexaol involves its extensive π-conjugation, which allows for efficient electron transport and interaction with metal ions. This property makes it an ideal ligand for the formation of metal-organic frameworks (MOFs) with high electrical conductivity and tunable band gaps . The molecular targets include transition metal ions, which coordinate with the hydroxyl groups to form stable complexes .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Trinaphthylene-hexaol and Analogs

Compound Core Structure Substituents BET (m²/g) Adsorption Capacity Key Applications Reference
Trinaphthylene-2,3,8,9,14,15-hexaol Trinaphthylene -OH N/A N/A COFs, Catalysis
Hexachloro-hexaazatrinaphthylene Hexaazatrinaphthylene -Cl 775 Pd(II): 3.9 mmol/g Catalyst support
Hexafluoro-hexaazatrinaphthylene Hexaazatrinaphthylene -F N/A N/A Polymer synthesis
Diquinoxalino-phenazine-hexaol Diquinoxalino-phenazine -OH N/A N/A COF monomers
Triphenylene-hexaol hydrate Triphenylene -OH N/A N/A Research reagent

Research Findings and Implications

Reactivity and Synthesis :

  • Halogenated trinaphthylene derivatives (Cl, F) undergo efficient nucleophilic substitution for polymer synthesis , whereas hydroxylated versions may require protection/deprotection strategies due to -OH reactivity.
  • Trinaphthylene-hexaol’s synthesis likely involves hydroxylation or oxidation of precursor aromatic systems, contrasting with nitro or halogen substituents introduced via electrophilic substitution .

Adsorption and Catalysis: Hexachloro-hexaazatrinaphthylene polymers exhibit high Pd(II) adsorption (3.9 mmol/g) due to nitrogen-metal coordination . In contrast, trinaphthylene-hexaol’s hydroxyl groups could adsorb polar organics (e.g., phenols) via hydrogen bonding.

Stability :

  • Aliphatic hexaols (e.g., taxoid derivatives) show stability under acidic/basic conditions , suggesting trinaphthylene-hexaol’s aromatic core may further enhance robustness.

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